Cas no 2228634-83-9 (4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine)

4-(7-Chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine is a specialized organic compound featuring a chloro-substituted 1,3-dioxaindan core linked to a 4-methylpiperidine moiety via an ether bridge. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The chloro and dioxolane groups enhance electrophilic character, while the piperidine ring offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable building block for researchers developing novel compounds with targeted biological activity. The compound's stability under standard conditions facilitates handling and storage.
4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine structure
2228634-83-9 structure
Product Name:4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine
CAS No:2228634-83-9
MF:C13H16ClNO3
MW:269.724042892456
CID:5791474
PubChem ID:165713610
Update Time:2025-06-07

4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 2228634-83-9
    • 4-[(7-chloro-1,3-dioxaindan-5-yl)oxy]-4-methylpiperidine
    • EN300-1988721
    • 4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine
    • Inchi: 1S/C13H16ClNO3/c1-13(2-4-15-5-3-13)18-9-6-10(14)12-11(7-9)16-8-17-12/h6-7,15H,2-5,8H2,1H3
    • InChI Key: CDALEUJKEHOJDI-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=CC(=C1)OC1(C)CCNCC1)OCO2

Computed Properties

  • Exact Mass: 269.0818711g/mol
  • Monoisotopic Mass: 269.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 39.7Ų

4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine Pricemore >>

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4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine Related Literature

Additional information on 4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine

Introduction to 4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine (CAS No. 2228634-83-9)

4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine, identified by the CAS number 2228634-83-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperidine core substituted with a 7-chloro-1,3-dioxaindan-5-yl moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of both a chloro group and an oxygenated aromatic ring suggests that this compound may exhibit unique interactions with biological targets, making it a promising candidate for further investigation in drug discovery.

The dioxaindan scaffold is a fused bicyclic system consisting of a benzene ring and an oxygen-containing heterocycle. This structural motif is known to contribute to the lipophilicity and metabolic stability of molecules, which are critical factors in pharmaceutical design. The 7-chloro substitution further enhances the electrophilic nature of the aromatic system, potentially enabling nucleophilic aromatic substitution reactions or metal coordination, which could be exploited in catalytic processes or as part of a drug’s mechanism of action.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their ability to modulate central nervous system (CNS) activity. The 4-methylpiperidine moiety in this compound not only contributes to its solubility and bioavailability but also may interact with specific binding sites in enzymes or receptors. Such interactions are crucial for designing molecules with therapeutic effects, particularly in areas like neurology and psychiatry where precise targeting is essential.

Current research in medicinal chemistry often focuses on optimizing the pharmacokinetic and pharmacodynamic properties of small molecules. The structural features of 4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine make it an intriguing candidate for further exploration. For instance, computational studies have shown that the compound may exhibit favorable binding affinities to certain protein targets, suggesting its potential as a lead compound for developing novel therapeutics. Additionally, the oxygenated aromatic ring could serve as a site for hydrogen bonding interactions, which are critical for stabilizing enzyme-substrate complexes.

The synthesis of this compound involves multi-step organic transformations, including functional group interconversions and regioselective substitutions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or palladium-mediated coupling strategies, have been employed to construct the desired framework efficiently. These synthetic approaches not only highlight the synthetic chemist’s artistry but also underscore the importance of modern techniques in accessing complex molecular architectures.

From a biological perspective, the potential activity of 4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine remains to be fully elucidated. However, preliminary in vitro studies suggest that it may interact with enzymes or receptors involved in pathways relevant to inflammation or pain modulation. Such findings are consistent with the broader trend in drug discovery towards identifying molecules that can modulate complex biological networks without significant off-target effects. Further investigation into its pharmacological profile will be essential to determine its therapeutic potential.

The chemical properties of this compound also make it a valuable tool for mechanistic studies. For example, the presence of both electron-withdrawing and electron-donating groups allows for detailed analysis of its reactivity under various conditions. Such studies can provide insights into how the molecule interacts with biological systems at a molecular level, which is crucial for rational drug design. Additionally, the compound’s stability under different storage conditions and its solubility profile are important factors that must be considered during its development as a potential drug candidate.

In conclusion,4-(7-chloro-1,3-dioxaindan-5-yl)oxy-4-methylpiperidine (CAS No. 2228634-83-9) represents an exciting area of research with significant implications for pharmaceutical chemistry. Its unique structural features and potential biological activity position it as a promising candidate for further exploration in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies that address unmet medical needs.

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